molecular formula C9H18N2O B13919355 N~1~-cyclopentyl-2-methylalaninamide hydrochloride

N~1~-cyclopentyl-2-methylalaninamide hydrochloride

Cat. No.: B13919355
M. Wt: 170.25 g/mol
InChI Key: ASQWXQJNRCATFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-cyclopentyl-2-methylalaninamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O . It is known for its unique structure, which includes a cyclopentyl group attached to the nitrogen atom and a methyl group on the alaninamide backbone. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of N1-cyclopentyl-2-methylalaninamide hydrochloride typically involves the reaction of cyclopentylamine with 2-methylalanine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N~1~-cyclopentyl-2-methylalaninamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the cyclopentyl or methyl groups are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N~1~-cyclopentyl-2-methylalaninamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on different physiological processes.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-2-methylalaninamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N~1~-cyclopentyl-2-methylalaninamide hydrochloride can be compared with other similar compounds, such as:

    N-cyclopentyl-2-methylalaninamide: This compound lacks the hydrochloride group but shares a similar structure.

    Cyclopentylamine derivatives: These compounds have a cyclopentyl group attached to different functional groups.

    Methylalaninamide derivatives: These compounds have a methyl group on the alaninamide backbone but may have different substituents.

The uniqueness of N1-cyclopentyl-2-methylalaninamide hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-amino-N-cyclopentyl-2-methylpropanamide

InChI

InChI=1S/C9H18N2O/c1-9(2,10)8(12)11-7-5-3-4-6-7/h7H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

ASQWXQJNRCATFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1CCCC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.